molecular formula C19H15ClFN3OS B11380197 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11380197
M. Wt: 387.9 g/mol
InChI Key: LXOYFAMVQZPDPQ-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring, a carboxamide group, and various substituents such as chloro, fluorobenzyl, sulfanyl, and methylphenyl groups

Preparation Methods

The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the various substituents. One common synthetic route involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-fluorobenzyl mercaptan in the presence of a base to form the intermediate 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine. This intermediate is then reacted with 3-methylphenylamine and a coupling agent to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide: This compound has a similar structure but with different positions of the fluorobenzyl and methylphenyl groups.

    5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide: This compound has a similar structure but with a different position of the methylphenyl group. The uniqueness of this compound lies in its specific arrangement of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClFN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3OS/c1-12-5-4-7-14(9-12)23-18(25)17-15(20)10-22-19(24-17)26-11-13-6-2-3-8-16(13)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

LXOYFAMVQZPDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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